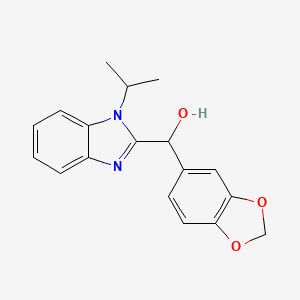
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol inhibits 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ also leads to increased glycogen synthesis and decreased glucose production in the liver.
Biochemical and Physiological Effects:
Inhibition of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ by 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. It leads to the activation of the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. It also leads to increased glycogen synthesis and decreased glucose production in the liver. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments is its high selectivity for 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ. This allows for specific inhibition of the enzyme without affecting other kinases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research include:
- Investigating its use in combination with other drugs for the treatment of cancer and other diseases.
- Studying its effects on other signaling pathways and cellular processes.
- Developing new formulations or delivery methods to improve its solubility and bioavailability.
- Investigating its potential use in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia.
合成法
The synthesis of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been described in the literature. The synthesis involves the reaction of 1-isopropyl-1H-benzimidazole-2-carbaldehyde with 1,3-benzodioxole-5-carboxylic acid in the presence of a reducing agent, such as sodium borohydride. The resulting product is then converted to the methanol derivative using methanol and acid catalyst.
科学的研究の応用
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)20-14-6-4-3-5-13(14)19-18(20)17(21)12-7-8-15-16(9-12)23-10-22-15/h3-9,11,17,21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVTWQQOVDQSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-benzodioxol-5-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

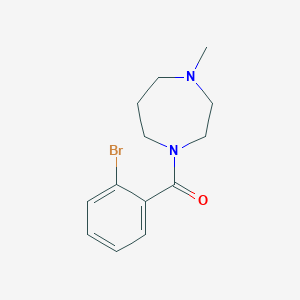
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
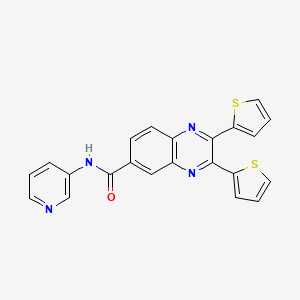
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
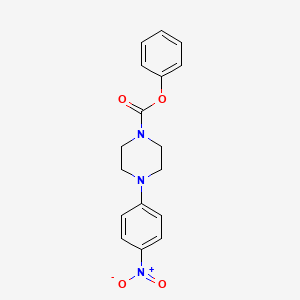
![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
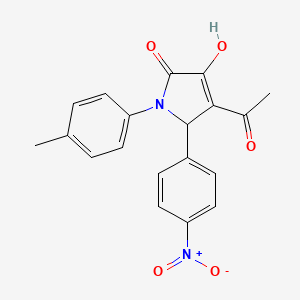
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)
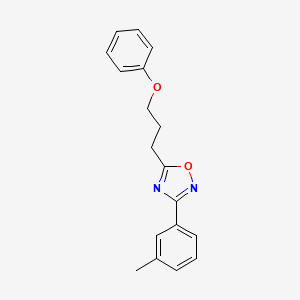
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
![4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)